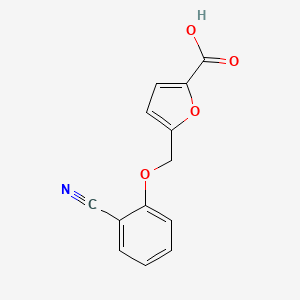

![molecular formula C9H12O3S B2795063 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione CAS No. 2322694-92-6](/img/structure/B2795063.png)

3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

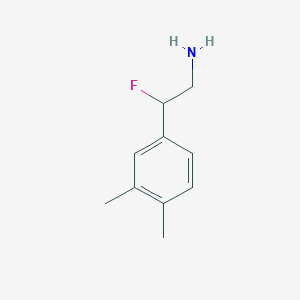

“3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione” is a chemical compound with the CAS Number: 2322694-92-6 . It has a molecular weight of 200.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

The compound has a predicted density of 1.15±0.1 g/cm3 . It has a melting point of 67-70°C (lit.) . Its boiling point is 126°C/0.5mmHg (lit.) , and it has a flash point of 159.8°C . The vapor pressure is 0.000115mmHg at 25°C , and the refractive index is 1.499 .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

A significant area of research involves the synthesis of novel compounds using 3-Oxa-9-thiaspiro[5.5]undecane-2,4-dione derivatives. For instance, the development of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones demonstrates the versatility of these compounds in creating complex molecular structures without the need for catalysts, highlighting their utility in organic synthesis and potential applications in developing pharmaceuticals and materials science (Ahmed et al., 2012).

Reactivity and Catalysis

Research has also focused on the enhanced reactivity of spiro compounds, including this compound derivatives, in specific chemical reactions. For example, the enhanced reactivity and broad substrate scope of certain spiro compounds in the Castagnoli-Cushman reaction with imines highlight their potential as versatile intermediates in organic synthesis and catalysis (Rashevskii et al., 2020).

Study of Stereoelectronic Effects

The study of stereoelectronic effects in molecules like 1,7-Dithia and 1-oxa-7-thiaspiro[5.5]undecane has provided insights into the anomeric and exo-anomeric effects in the monothio and the dithioacetal functions. This research is crucial for understanding the behavior of these and related compounds in biological systems and chemical reactions, offering implications for the design of new molecules with tailored properties (Deslongchamps et al., 1981).

Crystal Structure Analysis

The synthesis and crystal structure analysis of novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been conducted to explore the molecular architecture and potential applications of these compounds in materials science and pharmaceutical development. These studies provide valuable information on the molecular dimensions, crystal packing, and intermolecular interactions, which are essential for designing materials with specific properties (Zeng et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Propiedades

IUPAC Name |

3-oxa-9-thiaspiro[5.5]undecane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c10-7-5-9(6-8(11)12-7)1-3-13-4-2-9/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZFXTDZXKQXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC12CC(=O)OC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

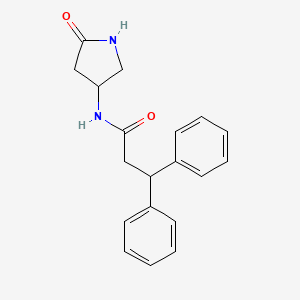

![(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2794981.png)

![2-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2794982.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2794985.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2794995.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2794998.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxane-3-carboxamide](/img/structure/B2794999.png)

![ethyl 6-(2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795001.png)